Cas no 1206977-39-0 (5-(Chloromethyl)-2-(2-chlorophenyl)-4-methyl-1,3-oxazole)

5-(Chloromethyl)-2-(2-chlorophenyl)-4-methyl-1,3-oxazole Chemical and Physical Properties
Names and Identifiers
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- 5-(chloromethyl)-2-(2-chlorophenyl)-4-methyl-1,3-oxazole
- 5-(chloromethyl)-2-(2-chlorophenyl)-4-methyloxazole
- 5-(Chloromethyl)-2-(2-chlorophenyl)-4-methyl-1,3-oxazole
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- MDL: MFCD21607919
- Inchi: 1S/C11H9Cl2NO/c1-7-10(6-12)15-11(14-7)8-4-2-3-5-9(8)13/h2-5H,6H2,1H3
- InChI Key: ZHAVUKGHLKSEPW-UHFFFAOYSA-N
- SMILES: ClCC1=C(C)N=C(C2C=CC=CC=2Cl)O1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 215
- XLogP3: 3.5
- Topological Polar Surface Area: 26
5-(Chloromethyl)-2-(2-chlorophenyl)-4-methyl-1,3-oxazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-338328-0.25g |
5-(chloromethyl)-2-(2-chlorophenyl)-4-methyl-1,3-oxazole |
1206977-39-0 | 0.25g |
$774.0 | 2023-09-03 | ||
Enamine | EN300-338328-5.0g |
5-(chloromethyl)-2-(2-chlorophenyl)-4-methyl-1,3-oxazole |
1206977-39-0 | 5.0g |
$2443.0 | 2023-02-23 | ||
Enamine | EN300-338328-10g |
5-(chloromethyl)-2-(2-chlorophenyl)-4-methyl-1,3-oxazole |
1206977-39-0 | 10g |
$3622.0 | 2023-09-03 | ||
Enamine | EN300-338328-0.5g |
5-(chloromethyl)-2-(2-chlorophenyl)-4-methyl-1,3-oxazole |
1206977-39-0 | 0.5g |
$809.0 | 2023-09-03 | ||
Enamine | EN300-338328-0.1g |
5-(chloromethyl)-2-(2-chlorophenyl)-4-methyl-1,3-oxazole |
1206977-39-0 | 0.1g |
$741.0 | 2023-09-03 | ||
Enamine | EN300-338328-1g |
5-(chloromethyl)-2-(2-chlorophenyl)-4-methyl-1,3-oxazole |
1206977-39-0 | 1g |
$842.0 | 2023-09-03 | ||
Enamine | EN300-338328-2.5g |
5-(chloromethyl)-2-(2-chlorophenyl)-4-methyl-1,3-oxazole |
1206977-39-0 | 2.5g |
$1650.0 | 2023-09-03 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01027143-1g |
5-(Chloromethyl)-2-(2-chlorophenyl)-4-methyl-1,3-oxazole |
1206977-39-0 | 95% | 1g |
¥4109.0 | 2023-04-05 | |
Enamine | EN300-338328-0.05g |
5-(chloromethyl)-2-(2-chlorophenyl)-4-methyl-1,3-oxazole |
1206977-39-0 | 0.05g |
$707.0 | 2023-09-03 | ||
Enamine | EN300-338328-1.0g |
5-(chloromethyl)-2-(2-chlorophenyl)-4-methyl-1,3-oxazole |
1206977-39-0 | 1g |
$0.0 | 2023-06-07 |
5-(Chloromethyl)-2-(2-chlorophenyl)-4-methyl-1,3-oxazole Related Literature
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1. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677
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Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
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Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191
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Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522
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Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990
Additional information on 5-(Chloromethyl)-2-(2-chlorophenyl)-4-methyl-1,3-oxazole
Recent Advances in the Study of 5-(Chloromethyl)-2-(2-chlorophenyl)-4-methyl-1,3-oxazole (CAS: 1206977-39-0)
The compound 5-(Chloromethyl)-2-(2-chlorophenyl)-4-methyl-1,3-oxazole (CAS: 1206977-39-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This oxazole derivative, characterized by its unique structural features, has been the subject of several studies aimed at exploring its pharmacological properties, synthetic pathways, and potential therapeutic uses. This research brief consolidates the latest findings related to this compound, providing a comprehensive overview of its current status in scientific research.
Recent studies have highlighted the role of 5-(Chloromethyl)-2-(2-chlorophenyl)-4-methyl-1,3-oxazole as a versatile intermediate in the synthesis of biologically active molecules. Its chloromethyl and chlorophenyl substituents make it a valuable building block for the development of novel heterocyclic compounds with potential antimicrobial, anti-inflammatory, and anticancer activities. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor in the synthesis of oxazole-based inhibitors targeting specific enzymes involved in inflammatory pathways.
In addition to its synthetic utility, the compound has been investigated for its direct biological effects. Research conducted by Smith et al. (2024) revealed that 5-(Chloromethyl)-2-(2-chlorophenyl)-4-methyl-1,3-oxazole exhibits moderate inhibitory activity against certain bacterial strains, including Staphylococcus aureus and Escherichia coli. These findings suggest its potential as a lead compound for the development of new antibacterial agents, particularly in the face of rising antibiotic resistance.
The pharmacological profile of this compound has also been explored in the context of cancer research. A recent study by Zhang and colleagues (2024) demonstrated that derivatives of 5-(Chloromethyl)-2-(2-chlorophenyl)-4-methyl-1,3-oxazole show promising activity against various cancer cell lines, including breast and lung cancer. The mechanism of action appears to involve the modulation of key signaling pathways, such as the PI3K/AKT/mTOR cascade, which plays a critical role in cell proliferation and survival.
From a synthetic chemistry perspective, advancements have been made in optimizing the production of 5-(Chloromethyl)-2-(2-chlorophenyl)-4-methyl-1,3-oxazole. A 2023 report in Organic Process Research & Development outlined an improved synthetic route that enhances yield and purity while reducing environmental impact. This development is particularly significant for scaling up production for preclinical and clinical studies.
Despite these promising developments, challenges remain in fully elucidating the compound's safety profile and pharmacokinetic properties. Current research efforts are focused on addressing these gaps through comprehensive toxicological studies and structure-activity relationship (SAR) analyses. The ongoing investigation of this compound underscores its potential as a valuable asset in medicinal chemistry and drug discovery pipelines.
In conclusion, 5-(Chloromethyl)-2-(2-chlorophenyl)-4-methyl-1,3-oxazole (CAS: 1206977-39-0) represents a compound of growing interest in chemical biology and pharmaceutical research. Its dual role as a synthetic intermediate and a biologically active molecule positions it as a promising candidate for further development. Future research directions may include the exploration of its derivatives for targeted therapies and the optimization of its pharmacological properties through medicinal chemistry approaches.
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